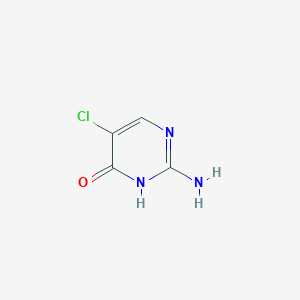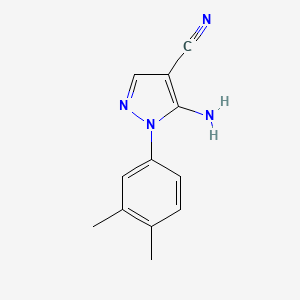
Ethyl 4-(2-chloroethyl)benzoate
概要
説明
Ethyl 4-(2-chloroethyl)benzoate is a chemical compound with the molecular weight of 212.68 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of this compound involves several steps, including alkylation, esterification, and another alkylation . The synthesis process is designed to have high total yields, mild conditions, and simple operation .Molecular Structure Analysis
The InChI code for this compound is1S/C11H13ClO2/c1-2-14-11(13)10-5-3-9(4-6-10)7-8-12/h3-6H,2,7-8H2,1H3 . This code provides a specific description of the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound has a molecular weight of 212.68 .科学的研究の応用
Liquid Crystalline Properties
Ethyl 4-(2-chloroethyl)benzoate and its derivatives have been extensively studied for their liquid crystalline properties. For instance, Prajapati and Pandya (2009) synthesized mesogenic homologous series with β-chloroethyl terminal chains, showing significant enantiotropic smectic A and nematic mesophases, indicating potential applications in liquid crystal display (LCD) technologies and temperature sensing devices (Prajapati & Pandya, 2009).
Synthesis and Antiplatelet Activity
The compound and its derivatives have also been explored for their potential in medical applications. Chen et al. (2008) investigated ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) derivatives for their selective anti-PAR4 (protease-activated receptor 4) activity, which is crucial in the development of novel antiplatelet drugs (Chen et al., 2008).
Anti-Juvenile Hormone Agents
In the field of entomology, derivatives of this compound have been synthesized as anti-juvenile hormone agents. These compounds, such as ethyl 4-[2-(tert-butylcarbonyloxy)butoxy]benzoate (ETB), have been shown to induce precocious metamorphosis in insects like the silkworm, Bombyx mori, hinting at their potential in insect control (Kuwano et al., 2008).
Prodrugs for Cancer Treatment
Springer et al. (1990) synthesized novel prodrugs activated to cytotoxic alkylating agents by carboxypeptidase G2, with one such compound being 4-[(2-chloroethyl)[2-(mesyloxy)ethyl]amino]benzoyl-L-glutamic acid. These prodrugs are designed for use as anticancer agents, where their activation occurs specifically at tumor sites, reducing systemic toxicity (Springer et al., 1990).
Safety and Hazards
Ethyl 4-(2-chloroethyl)benzoate should be handled with care. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of this compound. It should be used only outdoors or in a well-ventilated area .
特性
IUPAC Name |
ethyl 4-(2-chloroethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-2-14-11(13)10-5-3-9(4-6-10)7-8-12/h3-6H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSZOWNCJICCHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

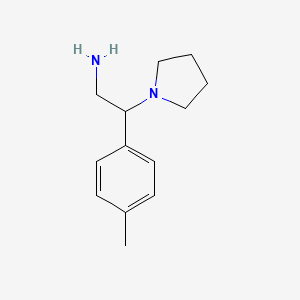
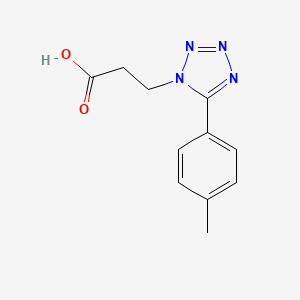
![4-[(4-Methyl-1,2,5-oxadiazol-3-yl)methoxy]benzoic acid](/img/structure/B3164216.png)
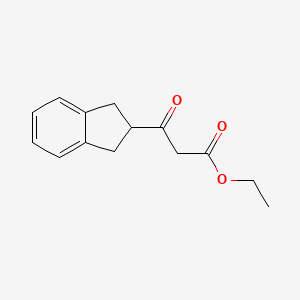
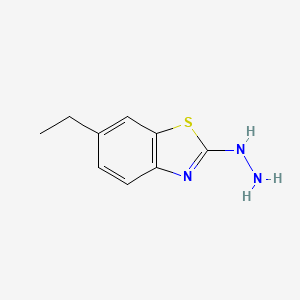

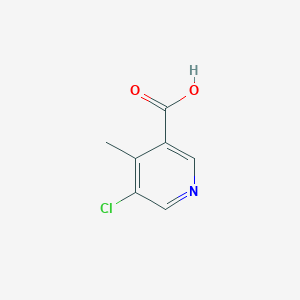
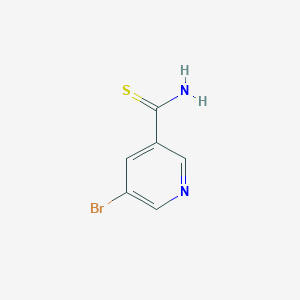

![4-Propylbicyclo[2.2.2]octan-1-amine](/img/structure/B3164264.png)

